![molecular formula C6H6N4 B136131 Pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 159326-68-8](/img/structure/B136131.png)
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
Overview
Description
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . This compound features a fused bicyclic structure comprising a pyrrole ring and a triazine ring. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrole Derivatives: One common method involves the reaction of pyrrole derivatives with hydrazine derivatives under specific conditions to form the triazine ring.
Synthesis via Bromohydrazone: Another method involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the desired compound.
Formation of Triazinium Dicyanomethylide: This method involves the reaction of triazine with tetracyanoethylene oxide to form triazinium dicyanomethylide, which is then converted to this compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazines under specific conditions to yield this compound.
Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with substituted functional groups based on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Pyrrolo[2,1-f][1,2,4]triazin-4-amine serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting cancer. Its ability to inhibit specific enzymes involved in tumor growth has been extensively studied. For example:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. One derivative showed an IC of 1.9 µM against human leukemia HL-60 cells and 2.0 µM against lung cancer NCI-H460 cells, indicating strong potential as an anticancer agent .
Table 1: Summary of Anticancer Activities
Compound | Cell Line | IC (µM) |
---|---|---|
Xylo-C-nucleoside | HL-60 | 1.9 |
Xylo-C-nucleoside | NCI-H460 | 2.0 |
In addition to its anticancer properties, this compound has been identified as a scaffold for developing antiviral drugs. It plays a pivotal role in the synthesis of Remdesivir, an antiviral medication used to treat COVID-19 .
Agricultural Chemicals
The compound is also utilized in the formulation of agrochemicals. This compound enhances the efficacy of herbicides and fungicides, contributing to improved crop yields and plant protection from diseases. Its incorporation into agrochemical formulations allows for better performance in pest management strategies.
Material Science
In material science, this compound is integrated into polymer formulations to enhance thermal stability and mechanical properties. This application is vital for producing durable materials suitable for various industrial uses.
Biotechnology
The compound's potential extends into biotechnology, where it is being explored for use in gene therapy applications. Researchers are investigating its role in designing novel delivery systems for nucleic acids to improve gene editing technologies . This aspect highlights the compound's versatility beyond traditional chemical applications.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound derivatives:
- Antiviral Activity : Research showed that certain derivatives demonstrated activity against norovirus and other viral infections . The development of continuous flow processes for synthesizing these compounds has facilitated large-scale production necessary for meeting market demands .
- Biological Activity : Various derivatives have been reported to act as inhibitors for multiple biological targets including EGFR and VEGFR-2 . Their dual inhibitory actions make them promising candidates for treating complex diseases.
- Synthetic Strategies : A review highlighted diverse synthetic methods for preparing pyrrolo[2,1-f][1,2,4]triazine derivatives efficiently . These methods are crucial for expanding the library of compounds available for pharmaceutical research.
Table 2: Key Biological Activities
Mechanism of Action
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its fused bicyclic structure and diverse biological activities. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features.
Pyrrolo[2,1-f][1,2,4]triazine-based Inhibitors: Compounds such as avapritinib and remdesivir, which contain the pyrrolo[2,1-f][1,2,4]triazine scaffold and are used as kinase inhibitors and antiviral agents.
Other Heterocyclic Compounds: Compounds with similar heterocyclic structures but different functional groups and biological activities.
Biological Activity
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure contributes to its role as a potent inhibitor of various kinases, making it a valuable scaffold in the development of therapeutic agents for cancer and viral infections.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 134.14 g/mol
- CAS Number : 159326-68-8
The compound features a fused bicyclic structure that is integral to its biological function. The presence of nitrogen atoms in the triazine ring enhances its ability to interact with biological macromolecules.
This compound primarily functions through the inhibition of specific kinases involved in critical cellular processes such as proliferation and differentiation. The inhibition of these kinases disrupts signaling pathways essential for tumor growth and viral replication.
Key Targets:
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibitors derived from this compound have shown potent activity against VEGFR-2, which is crucial for angiogenesis in tumors.
- Phosphoinositide 3-Kinase Delta (PI3Kδ) : Selective inhibition of this kinase has implications for treating immunological disorders and cancers.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Compound BMS-645737 : This derivative acts as a selective antagonist of VEGFR-2 with an IC of 0.066 µM against VEGFR-2 and has been shown to disrupt angiogenesis effectively .
Antiviral Activity
This compound is also incorporated into antiviral drugs like remdesivir, which is used to treat infections caused by viruses such as SARS-CoV-2. The mechanism involves the inhibition of viral RNA polymerase .
Structure-Activity Relationship (SAR)
A series of studies have focused on modifying the structure of pyrrolo[2,1-f][1,2,4]triazin-4-amines to enhance their biological activity:
Compound | Target | IC (µM) | Notes |
---|---|---|---|
Compound 1 | VEGFR-2 | 0.100 | Selective for EGFR |
Compound 2 | VEGFR-2 | 0.066 | Potent activity |
Compound 3 | VEGFR-2 | 0.023 | Most potent against VEGFR-2 |
Compound 13 | EGFR/HER2 | 0.061/0.055 | Significant tumor reduction in xenograft models |
These findings indicate that small modifications can lead to substantial changes in potency and selectivity towards specific targets.
In Vitro Studies
In vitro assays have demonstrated that pyrrolo[2,1-f][1,2,4]triazin derivatives exhibit low cytotoxicity while maintaining high selectivity indices against various cancer cell lines and viral pathogens .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of pyrrolo[2,1-f][1,2,4]triazin derivatives shows promising metabolic stability with low rates of glucuronidation. This suggests a favorable disposition in vivo which is essential for therapeutic efficacy.
Chemical Reactions Analysis
Nucleophilic Substitution and Cyclization
The primary amine group in pyrrolotriazin-4-amine facilitates nucleophilic substitution reactions. For example, in the synthesis of nucleoside analogs, hydrogenolysis is employed to remove benzyl protecting groups. This reaction is critical for generating bioactive derivatives:
-
Reaction : Benzyl-protected pyrrolotriazin-4-amine undergoes Pd-catalyzed hydrogen transfer to yield the free amine (compound 45 ) with high selectivity .
-
Conditions : Pd/C, H<sub>2</sub>/EtOH, room temperature.
Cycloaddition Reactions
Pyrrolotriazin-4-amine participates in [2+2] cycloadditions to expand its heterocyclic framework:
-
Reaction : Reacts with phenyl vinyl sulfoxide to form 2-(methylsulfanyl)-pyrrolo[2,1-f] triazine-7-carbonitrile (38 ) .
-
Conditions : Tetracyanoethylene oxide as a catalyst, ambient temperature.
Functionalization via Electrophilic Reagents
The triazine ring undergoes electrophilic substitution to introduce diverse substituents:
Regioselective Rearrangements
Under basic conditions, pyrrolotriazin-4-amine derivatives undergo nucleophile-induced rearrangements:
-
Reaction : Treatment with Li(Me<sub>3</sub>AlSPh) or NaOMe induces ring closure to form pyrrolooxadiazines (11 ) and triazinones (12 ) .
-
Conditions : 0°C, 5 minutes.
Table 1 : Optimization of Rearrangement Conditions
Entry | Base | Temperature | Time | Yield 11a (%) | Yield 12a (%) |
---|---|---|---|---|---|
1 | Pyrrolidine | Reflux | 2 h | – | – |
2 | Li(Me<sub>3</sub>AlSPh) | 0°C | 5 min | 53 | 34 |
3 | NaOMe | 0°C | 5 min | 68 | 22 |
Enzymatic Interactions
While not a classical chemical reaction, pyrrolotriazin-4-amine derivatives exhibit ATP-competitive binding in kinases:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Pyrrolo[2,1-f][1,2,4]triazin-4-amine, and how do they differ in efficiency?
this compound is synthesized via:
- Multistep batch synthesis : Starting from pyrrole, sequential N-amination with O-(diphenylphosphinyl) hydroxylamine (DPPH), cyclization with formamidine acetate (FAA), and bromination using N-bromosuccinimide (NBS) yields the target compound. This method requires 10+ hours for cyclization and faces challenges with solid handling (e.g., K₂CO₃ in ethanol) .
- Continuous flow synthesis : A five-step flow process reduces reaction times (e.g., cyclization in 1 hour via fixed-bed reactors) and improves scalability. Flow methods achieve 85–90% yields for intermediates like 1-amino-1H-pyrrole-2-carbonitrile .
Q. How is the structure and purity of this compound confirmed experimentally?
- Structural confirmation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) verify the core scaffold. X-ray crystallography resolves regioselectivity in brominated derivatives (e.g., 7-bromo vs. over-brominated byproducts) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and LC-MS are standard for intermediates and final products. Purity ≥98% is achievable via prep-HPLC or recrystallization .
Q. What are the primary applications of this compound in medicinal chemistry?
This scaffold is a key intermediate in:
- Antiviral agents : As the nucleobase unit of remdesivir, it exhibits RNA-dependent RNA polymerase (RdRp) inhibition against SARS-CoV-2 .
- Kinase inhibitors : Derivatives like 7-(3-piperazin-1-ylphenyl)-pyrrolotriazin-4-amine show potent PI3Kδ inhibition (IC₅₀ = 1–10 nM) for oncology and immunology .
- FGFR inhibitors : Substituted analogs demonstrate nanomolar activity in fibrodysplasia models .
Advanced Research Questions
Q. How can low regioselectivity in bromination be mitigated during synthesis?
- Reagent optimization : NBS in DMF at 0–25°C achieves 84% regioselectivity for 7-bromo derivatives, whereas 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) leads to over-bromination .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic substitution at the C7 position.
- In situ monitoring : ReactIR or PAT tools enable real-time tracking of intermediates to terminate reactions at optimal conversion .
Q. What are the advantages of continuous flow synthesis over batch methods for this scaffold?
- Improved heat/mass transfer : Flow reactors reduce hotspots during exothermic steps (e.g., cyclization at 85°C).
- Solid handling : Fixed-bed reactors (FBRs) with immobilized K₂CO₃ enable continuous processing of heterogeneous reactions .
- Scalability : Flow systems achieve throughputs of 10–100 g/day with >90% yield for key intermediates like 1-amino-1H-pyrrole-2-carbonitrile .
Q. How do computational models aid in optimizing this compound derivatives for target binding?
- Molecular docking : Simulations reveal hydrogen bonding between the triazin-4-amine moiety and conserved residues (e.g., Lys551 in SARS-CoV-2 RdRp) .
- QSAR studies : Electronic parameters (e.g., ClogP = 0.89) correlate with blood-brain barrier penetration for CNS-targeted inhibitors .
Q. What strategies resolve low yields in N-amination and cyclization steps?
- Catalyst screening : BF₃·Et₂O enhances electrophilic amination of pyrrole derivatives .
- Temperature control : Cyclization with FAA at 85°C in ethanol minimizes side reactions (e.g., dimerization) .
Q. How are chiral intermediates handled in the synthesis of remdesivir analogs?
- Chiral resolution : Prep-HPLC with chiral columns (e.g., Chiralpak IA) separates diastereomers of ribose intermediates .
- Asymmetric catalysis : Enzymatic methods (e.g., lipases) resolve enantiomers in glycosylation steps .
Q. What safety precautions are critical when handling this compound?
- Thermal hazards : Avoid prolonged heating (>100°C) to prevent decomposition.
- Toxicology : Use PPE (gloves, goggles) due to limited safety data (LD₅₀ not established) .
Q. How are SAR studies conducted for kinase inhibitors derived from this scaffold?
- Substituent libraries : Systematic variation of C7 (halogens, aryl groups) and N4 (sulfonamides, alkyl chains) optimizes kinase selectivity (e.g., PI3Kδ vs. PI3Kγ) .
- Cellular assays : Derivatives are screened in HEK293T cells transfected with target kinases (IC₅₀ values validated via Western blot) .
Properties
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXQZSDPSOPRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439872 | |
Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159326-68-8 | |
Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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